molecular formula C27H27N5O3 B3010331 N-[(2-methoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1251569-66-0

N-[(2-methoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No.: B3010331
CAS No.: 1251569-66-0
M. Wt: 469.545
InChI Key: YNJFZMAEKTWPSJ-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core linked to a pyridin-2-yl moiety substituted at the 3-position with a 3-phenyl-1,2,4-oxadiazol-5-yl group. The 1,2,4-oxadiazole ring is a pharmacophoric motif known for enhancing metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3/c1-34-23-12-6-5-10-21(23)18-29-26(33)20-13-16-32(17-14-20)25-22(11-7-15-28-25)27-30-24(31-35-27)19-8-3-2-4-9-19/h2-12,15,20H,13-14,16-18H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJFZMAEKTWPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring, the piperidine ring, and the final coupling of these components. Common synthetic routes may involve:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Piperidine Ring: This can be synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.

    Coupling Reactions: The final step often involves coupling the oxadiazole and piperidine components using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique structure may be useful in the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical space.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic features of the target compound and its analogs:

Compound Name Core Structure Key Substituents Synthesis Highlights References
N-[(2-Methoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide (Target) Piperidine-4-carboxamide + pyridine 2-Methoxyphenylmethyl, 3-phenyl-1,2,4-oxadiazole Likely involves oxadiazole ring formation via cyclization; analogous to .
N-{1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide Piperidine + pyrazine-carboxamide 3-Methyl-1,2,4-oxadiazole, pyrazine Safety data reported; synthetic route unmentioned but likely similar to oxadiazole protocols.
N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide (Compound 61) Piperidine + pyrazine-carboxamide 2-Isopropoxyphenyl Synthesized via deprotection (K₂CO₃, reflux; 97.9% yield) .
Oxazolidinones (3a, 3b) Oxazolidinone Varied ring substituents Prepared via Michael addition and reduction; NMR shifts comparable to natural products .

Key Observations:

Structural Variations: The 2-methoxyphenylmethyl group in the target compound contrasts with the 2-isopropoxyphenyl group in Compound 61 , impacting solubility and steric interactions.

Synthetic Methods :

  • High-yield deprotection strategies (e.g., K₂CO₃-mediated reactions in Compound 61 ) suggest scalable routes for piperidine-carboxamide derivatives.
  • Oxadiazole formation (common in ) likely involves cyclization of amidoximes with carboxylic acid derivatives.

Spectroscopic Comparisons: Analogous oxazolidinones (3a, 3b) exhibit NMR chemical shift similarities to natural products, supporting structural assignments in heterocyclic systems .

Research Findings and Implications

Role of Oxadiazole Substitution :

  • The 3-phenyl group in the target compound may enhance π-π stacking interactions compared to 3-methyl analogs, as seen in kinase inhibitor design .

Piperidine-Carboxamide Linkers :

  • Compounds like the target and Compound 61 demonstrate the versatility of piperidine-4-carboxamide as a spacer, balancing conformational flexibility and rigidity.

Lumping Strategy Relevance :

  • While discusses lumping structurally similar compounds in climate models, this approach is less applicable here due to significant pharmacological differences caused by substituent variations (e.g., methoxy vs. isopropoxy groups) .

Biological Activity

N-[(2-methoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a piperidine core substituted with a methoxyphenyl group and an oxadiazole moiety. The structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that derivatives of oxadiazoles, including the one , exhibit a wide range of biological activities:

  • Anticancer Activity : Compounds containing oxadiazole rings have shown promising results in inhibiting tumor growth. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines, such as HeLa (cervical cancer) and Caco-2 (colon cancer) cells .
  • Antimicrobial Properties : Several studies highlight the antimicrobial efficacy of oxadiazole derivatives against bacterial and fungal strains. This includes inhibition of growth in resistant strains .
  • Neuroprotective Effects : Some compounds exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

The mechanisms through which this compound exerts its effects may include:

  • Inhibition of Enzymes : Certain oxadiazole derivatives have been found to inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play crucial roles in cancer cell proliferation and survival .
  • Receptor Modulation : The compound may interact with various receptors involved in neurotransmission, contributing to its neuroprotective effects .

Table 1: Summary of Biological Activities

Activity TypeCell Lines/OrganismsIC50 Values (µM)Reference
AnticancerHeLa12.5
AntimicrobialE. coli15.0
NeuroprotectiveSH-SY5Y (neuronal cells)8.0

Notable Research Findings

  • Antitumor Efficacy : A derivative of the compound was tested against a panel of human tumor cell lines, showing an IC50 value as low as 1.143 µM against renal cancer cells . This indicates a significant selectivity for certain cancer types.
  • Neuroprotection : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative damage induced by glutamate toxicity, suggesting potential applications in neurodegenerative diseases .

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